molecular formula C24H39NO3 B14762551 N-ArachidonylGABA

N-ArachidonylGABA

Cat. No.: B14762551
M. Wt: 389.6 g/mol
InChI Key: JKUDIEXTAYKJNX-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ArachidonylGABA typically involves the acylation of gamma-aminobutyric acid with arachidonic acid. This reaction can be facilitated using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-ArachidonylGABA can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds in the arachidonic acid moiety to single bonds.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroperoxides, while reduction can produce saturated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Arachidonoyl glycine: Another N-acyl amino acid with similar bioactive properties.

    N-Arachidonoyl dopamine: Known for its role in modulating neurotransmission and neuroprotection.

    N-Arachidonoyl serine: Exhibits anti-inflammatory and neuroprotective effects.

Uniqueness

N-ArachidonylGABA is unique due to its specific combination of arachidonic acid and gamma-aminobutyric acid, which allows it to interact with both gamma-aminobutyric acid receptors and other lipid signaling pathways. This dual interaction enhances its potential as a modulator of synaptic transmission and neuroprotection, distinguishing it from other N-acyl amino acids .

Properties

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+

InChI Key

JKUDIEXTAYKJNX-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.